molecular formula C7H11ClN2S B13993774 2-Pyrrolidin-3-yl-thiazole hydrochloride

2-Pyrrolidin-3-yl-thiazole hydrochloride

Cat. No.: B13993774
M. Wt: 190.69 g/mol
InChI Key: RAMBVSRXLMRDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(PYRROLIDIN-3-YL)THIAZOLE HYDROCHLORIDE is a compound that features a pyrrolidine ring fused with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PYRROLIDIN-3-YL)THIAZOLE HYDROCHLORIDE typically involves the construction of the pyrrolidine ring followed by the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of 2-(PYRROLIDIN-3-YL)THIAZOLE HYDROCHLORIDE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Mechanism of Action

The mechanism of action of 2-(PYRROLIDIN-3-YL)THIAZOLE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H11ClN2S

Molecular Weight

190.69 g/mol

IUPAC Name

2-pyrrolidin-3-yl-1,3-thiazole;hydrochloride

InChI

InChI=1S/C7H10N2S.ClH/c1-2-8-5-6(1)7-9-3-4-10-7;/h3-4,6,8H,1-2,5H2;1H

InChI Key

RAMBVSRXLMRDQR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC=CS2.Cl

Origin of Product

United States

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